Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CDK2 Inhibition Kinase Profiling SAR

1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1204298-46-3) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It is characterized by a benzyl substituent at the N1 position and a thiol (mercapto) group at the C6 position.

Molecular Formula C12H10N4OS
Molecular Weight 258.3 g/mol
CAS No. 1204298-46-3
Cat. No. B1384546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1204298-46-3
Molecular FormulaC12H10N4OS
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3
InChIInChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18)
InChIKeyZSUNRRTZKNVOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1204298-46-3): A Specialized Pyrazolo[3,4-d]pyrimidine Scaffold for Kinase-Targeted Probe Development


1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1204298-46-3) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family [1]. It is characterized by a benzyl substituent at the N1 position and a thiol (mercapto) group at the C6 position. This specific substitution pattern is distinct within the class of cyclin-dependent kinase (CDK) inhibitor pharmacophores, which are often based on the pyrazolo[3,4-d]pyrimidine core [2]. The compound is primarily investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2) [3].

Why 1-Benzyl-6-mercapto Substitution is Not Interchangeable with Other Pyrazolo[3,4-d]pyrimidin-4-one Analogs


In-class compounds of the pyrazolo[3,4-d]pyrimidin-4-one family cannot be simply interchanged due to the profound impact of N1 and C6 substituents on target engagement and selectivity. The structure-activity relationship (SAR) for this scaffold is exceptionally tight; a change from a benzyl to a phenyl group at N1, or from a mercapto to an alkylthio group at C6, can dramatically alter CDK2 inhibitory potency from low micromolar to inactive (IC50 >10,000 nM), as observed for related analogs [1]. The mercapto group is a critical pharmacophoric element, capable of forming key interactions with the kinase hinge region or catalytic cysteine residue, while the N1-benzyl group influences hydrophobic pocket occupancy and selectivity against other CDKs [2].

Quantitative Differentiation Evidence for 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


CDK2 Inhibitory Activity: Target Compound vs. Optimized 1,4,6-Trisubstituted Analogs

The target compound shows significantly weaker CDK2 inhibition compared to highly optimized 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines. This positions it not as a potent inhibitor itself, but as a versatile intermediate for further derivatization at the C4 position to gain potency. In a consistent assay, a 1-phenyl-4-anilino-6-alkylthio derivative achieved an IC50 of 14 nM [1], while the target compound, lacking the critical C4 substituent, exhibits an IC50 >10,000 nM against CDK2 [2].

CDK2 Inhibition Kinase Profiling SAR

Structural Differentiation: N1-Benzyl vs. N1-Phenyl Analog in CDK2 Binding Determinants

The N1-benzyl group of the target compound provides a distinct hydrophobic interaction profile compared to the N1-phenyl analog (CAS 156718-77-3). Molecular docking studies on the pyrazolo[3,4-d]pyrimidine scaffold have shown that N1-substitution critically dictates the orientation of the core within the ATP-binding pocket of CDK2 [1]. While the N1-phenyl analog has been studied in kinase inhibition, its reported CDK2 IC50 is also in the micromolar range (1,150 nM) in a related assay [2], suggesting the benzyl group may further modulate potency, though direct comparative data within a single study is still lacking for the target compound.

Molecular Docking Scaffold Design Selectivity

Safety and Handling Differentiation: Hazard Profile vs. Common CDK2 Inhibitors

According to its harmonized classification, 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one presents specific acute toxicity and irritant hazards (Acute Tox. 4, H302; Skin Irrit. 2, H315; Eye Irrit. 2A, H319; STOT SE 3, H335) [1]. This is a differentiating factor for procurement when compared to more advanced CDK2 inhibitors like Seliciclib (Roscovitine), which has a more extensive safety profile due to its clinical investigation. The compound's hazard classification mandates specific storage conditions (sealed in dry, 2-8°C) and handling procedures, which are critical for laboratory safety planning .

Safety Data Hazard Assessment Laboratory Procurement

Key Application Scenarios for 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Based on Its Unique Profile


Synthetic Intermediate for Diversity-Oriented CDK2 Inhibitor Libraries

The compound's weak intrinsic CDK2 activity (IC50 >10,000 nM) and the presence of a nucleophilic mercapto group make it an ideal core scaffold for generating focused libraries. Researchers can selectively modify the C4 carbonyl and N1 benzyl positions to rapidly explore SAR and identify analogs with improved potency, as demonstrated by the NU-6102 series which achieves nanomolar activity through C4-anilino substitution [1].

Chemical Biology Probe for Studying CDK2 Binding Pockets via Covalent Modification

The 6-mercapto group can serve as a warhead for developing covalent CDK2 probes, targeting a specific cysteine residue near the ATP-binding pocket. The target compound serves as a starting point to introduce electrophilic warheads (e.g., vinyl sulfonamides) or photoaffinity labels, leveraging the scaffold's established but weak non-covalent CDK2 affinity [2].

Reference Standard for Analytical Method Development in Pyrazolopyrimidine Research

As a commercially available compound with limited bioactivity, it is a suitable reference standard for HPLC, LC-MS, and NMR method development and validation when analyzing more complex pyrazolo[3,4-d]pyrimidine libraries. Its well-defined structure, distinct from optimised clinical candidates like Seliciclib, avoids interference with active drug substance analysis .

Quote Request

Request a Quote for 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.